1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one
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Overview
Description
1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one is a chemical compound with the molecular formula C10H13NO2. It is known for its unique structure, which includes a cyclopropylmethyl group, a hydroxyl group, and a methyl group attached to a pyridinone ring.
Preparation Methods
The synthesis of 1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylmethylamine with 4-hydroxy-6-methyl-2-pyridinecarboxylic acid in the presence of a dehydrating agent can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl and cyclopropylmethyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropylmethyl and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one can be compared with similar compounds such as:
4-Hydroxy-6-methyl-1H-pyridin-2-one: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.
1-Cyclopropylmethyl-4-hydroxy-1H-pyridin-2-one: Lacks the methyl group, which can influence its physical and chemical properties.
1-Cyclopropylmethyl-6-methyl-1H-pyridin-2-one: Lacks the hydroxyl group, which is crucial for hydrogen bonding and biological interactions.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-9(12)5-10(13)11(7)6-8-2-3-8/h4-5,8,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALKCUXMQXPLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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